

Aminopotentidine: A Comparative Analysis of its Potential Efficacy in Diverse Cell Lines

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Compound of Interest

Compound Name: *Aminopotentidine*

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This guide provides a comparative overview of **Aminopotentidine**, a potent histamine H2 receptor antagonist. While direct experimental data on the efficacy of **Aminopotentidine** across a range of cell lines is limited in publicly available literature, this document aims to provide a valuable comparative context by examining the well-documented effects of other histamine H2 receptor antagonists, such as cimetidine and ranitidine, on various cancer cell lines. This comparative approach will shed light on the potential mechanisms and applications of **Aminopotentidine** in cellular research and drug development.

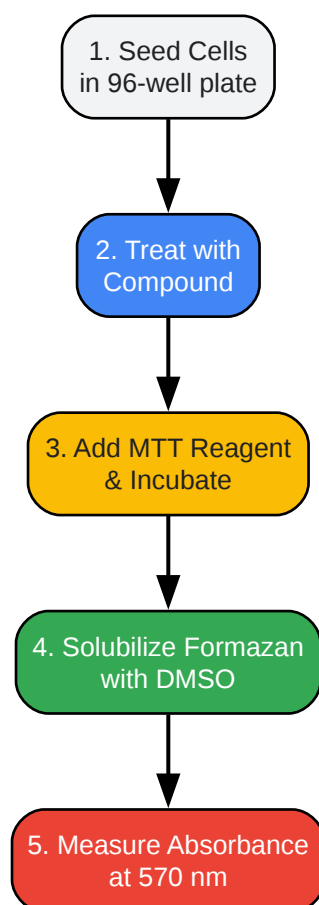
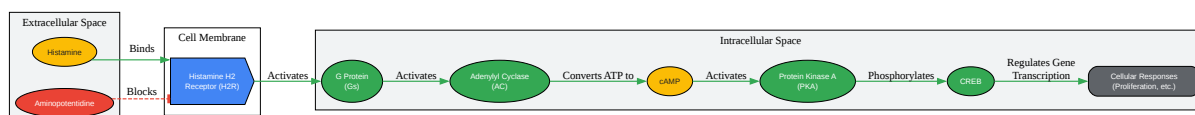
Introduction to Aminopotentidine

Aminopotentidine is a high-affinity antagonist of the histamine H2 receptor, with KB values of 220 nM and 280 nM for the human and guinea pig receptors, respectively[1][2]. Its chemical formula is C₂₆H₃₅N₇O₂, and it has a molecular weight of 477.6 g/mol [2]. Primarily utilized as a research tool, it also serves as a precursor for the synthesis of the radiolabeled ligand [125I]iodo**aminopotentidine**, which is instrumental in receptor binding and autoradiography studies[1][2].

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand histamine, activates a downstream signaling cascade. This activation primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses, including changes in cell proliferation, differentiation, and apoptosis. **Aminopotentidine**, as an antagonist, blocks the initial binding of histamine to the H2 receptor, thereby inhibiting this signaling pathway.



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